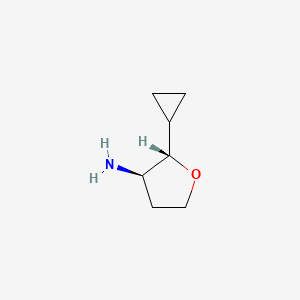

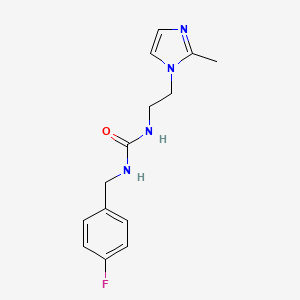

![molecular formula C16H28N2O2 B2820419 Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate CAS No. 2287345-38-2](/img/structure/B2820419.png)

Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate” is a complex organic compound . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of “Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate” is complex, with a central core of the family of tropane alkaloids . The compound has a molecular weight of 227.3 .Chemical Reactions Analysis

The stereochemical control in the synthesis of “Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate” is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis

“Tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2’-piperidine]-8-carboxylate” is a white crystalline powder, soluble in organic solvents . It has a molecular weight of 227.3 .Applications De Recherche Scientifique

Synthesis and Molecular Structure

The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which shares structural similarities with tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate, was synthesized from the corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. The compound's structure was determined through single crystal X-ray diffraction analysis, revealing a monoclinic space group with specific dimensions and a 1:1 ratio of two diastereomers in the crystal (Moriguchi et al., 2014). This research highlights the synthetic pathways and structural elucidation of compounds with bicyclo[2.2.2]octane structure, which includes lactone and piperidine rings, similar to this compound.

Reaction Pathways and By-products

Research has also focused on the reactions of compounds with structural similarities to this compound with other chemicals. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacted with N,N-dimethylformamide dimethyl acetal to give a mixture of isomeric condensation products, showcasing the compound's reactivity and potential for creating diverse chemical structures (Moskalenko & Boev, 2012). This study provides insights into the chemical behavior of spirocyclic compounds and their potential applications in synthetic chemistry.

Spectroscopic Studies and Structural Insights

Further research into compounds structurally related to this compound includes spectroscopic studies, which have provided valuable information on their molecular structure and bonding. The IR spectra of various azabicyclospirohydantoins were studied, deducing different types of hydrogen bonding and providing a deeper understanding of the molecular structure and interactions within similar compounds (Bellanato et al., 1980). These studies contribute to a broader comprehension of the molecular characteristics and potential applications of spirocyclic and azabicyclic compounds in scientific research.

Mécanisme D'action

Target of Action

The compound belongs to the family of tropane alkaloids , which are known to interact with various receptors in the nervous system, such as muscarinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

Tropane alkaloids, in general, are known to act as competitive antagonists at postganglionic muscarinic receptor sites of the parasympathetic nervous system . They inhibit the action of acetylcholine and other cholinergic stimuli at these receptors, which can lead to various physiological effects.

Biochemical Pathways

Tropane alkaloids are known to influence the cholinergic system , which involves numerous biochemical pathways related to the synthesis, release, and degradation of acetylcholine, a key neurotransmitter.

Result of Action

The interaction of tropane alkaloids with the cholinergic system can lead to a wide array of effects, depending on the specific receptors involved and the location of these receptors in the body .

Propriétés

IUPAC Name |

tert-butyl spiro[8-azabicyclo[3.2.1]octane-3,2'-piperidine]-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O2/c1-15(2,3)20-14(19)18-12-6-7-13(18)11-16(10-12)8-4-5-9-17-16/h12-13,17H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMUGSNHQZRLEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CCCCN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

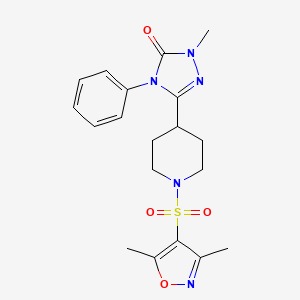

![3-(3-Methylpyrrolidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride](/img/structure/B2820336.png)

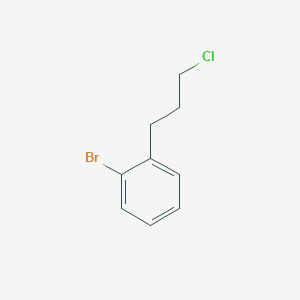

![Methyl 4-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2820337.png)

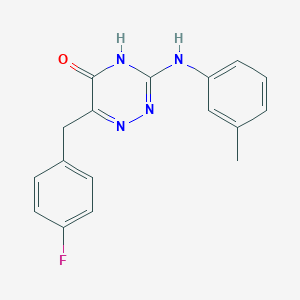

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)

![1,3-dimethyl-5-(3-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2820353.png)

![2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2820357.png)